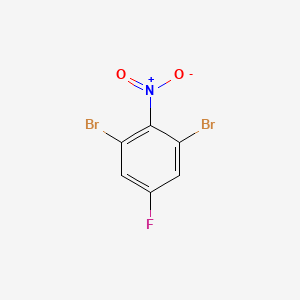

1,3-Dibromo-5-fluoro-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVNREXXMPLVQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1,3-Dibromo-5-fluoro-2-nitrobenzene" physical properties

An In-depth Technical Guide to the Physical Properties of 1,3-Dibromo-5-fluoro-2-nitrobenzene

Abstract

This technical guide provides a comprehensive examination of the core physical properties of this compound (CAS No. 898128-02-4). As a polysubstituted aromatic compound, it serves as a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical characteristics is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling. This document synthesizes predicted data and established analytical principles to offer a detailed profile, including thermal properties, solubility, and spectroscopic signatures, tailored for a scientific audience.

Introduction: A Molecule of Synthetic Potential

This compound is a highly functionalized aromatic compound. The strategic placement of two bromine atoms, a fluorine atom, and a nitro group on the benzene ring creates a molecule with multiple reactive sites. The bromine atoms serve as excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Heck), the nitro group can be readily reduced to an amine for further derivatization, and the fluorine atom can modulate electronic properties and metabolic stability in drug candidates. This trifecta of functionality makes the compound a versatile intermediate. However, to effectively utilize this potential, a foundational understanding of its physical properties is not just beneficial—it is essential for predictable and reproducible science.

Core Physicochemical Characteristics

The physical state, stability, and solvent compatibility of a compound are dictated by its molecular structure. The interplay of the bulky, polarizable bromine atoms and the strongly electron-withdrawing nitro and fluoro groups results in a unique set of properties.

Quantitative physical data for this specific isomer is primarily based on computational predictions, which provide reliable estimates for process planning.

Table 1: Key Physical Properties of this compound

| Property | Value | Data Type | Source |

| CAS Number | 898128-02-4 | Experimental | [1] |

| Molecular Formula | C₆H₂Br₂FNO₂ | N/A | [1] |

| Molecular Weight | 298.89 g/mol | Calculated | [1][2][3] |

| Appearance | White to off-white solid | Experimental | [2] |

| Boiling Point | 241.2 ± 35.0 °C at 760 mmHg | Predicted | [3] |

| Density | 2.2 ± 0.1 g/cm³ | Predicted | [3] |

| Topological Polar Surface Area (TPSA) | 43.14 Ų | Calculated | [1] |

| LogP | 3.2589 | Calculated | [1] |

Solubility Profile: Guiding Solvent Selection

The principle of "like dissolves like" is the cornerstone of predicting solubility. With a calculated LogP of 3.2589, this compound is a nonpolar, lipophilic molecule.[1] This characteristic governs its solubility in common laboratory solvents.

Table 2: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol | Insoluble to Very Sparingly Soluble | The molecule's nonpolar character and lack of hydrogen bond donors prevent significant interaction with highly polar, hydrogen-bonding solvents. |

| Polar Aprotic | Acetone, DMSO | Sparingly Soluble to Soluble | The dipole moment of the nitro group allows for some interaction with polar aprotic solvents, but solubility may be limited. |

| Nonpolar | Dichloromethane, Toluene, Hexane | Soluble to Freely Soluble | The nonpolar nature of the dibromofluorobenzene core allows for favorable van der Waals interactions with nonpolar solvents. |

Protocol: Experimental Solubility Assessment

A qualitative shake-flask method is a reliable and straightforward approach to verify predicted solubility, crucial for planning reactions or recrystallizations.

-

Preparation: Dispense ~10 mg of this compound into separate, labeled vials.

-

Solvent Addition: Add 1 mL of the chosen test solvent to each vial.

-

Equilibration: Cap the vials and agitate at a consistent room temperature for several minutes (e.g., using a vortex mixer).

-

Observation: Visually inspect for the presence of undissolved solid. The absence of solid indicates solubility.

-

Classification: Categorize the result as "soluble," "sparingly soluble," or "insoluble." For more quantitative results, this method can be paired with techniques like HPLC to determine the concentration of the supernatant.[4]

Thermal Analysis: Melting Point as a Purity Indicator

The melting point is a critical physical constant that provides insight into the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities disrupt the crystal lattice, leading to a depressed and broader melting range.

Protocol: Capillary Melting Point Determination

This is the most common and accessible method for determining the melting point of a solid.[5]

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a 2-3 mm column of sample is packed into the sealed end.[6]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp).[6]

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal liquefies (T₂). The melting range is reported as T₁ - T₂.

Caption: Standard workflow for capillary melting point determination.

Spectroscopic & Chromatographic Identity

While not physical properties in the classical sense, spectroscopic and chromatographic data are the fingerprints of a molecule, essential for structure confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. Their chemical shifts will be downfield due to the deshielding effects of the nitro and halogen substituents.

-

¹³C NMR: Will display six signals for the six unique carbon atoms of the benzene ring. The carbon atoms attached to the electronegative substituents (NO₂, F, Br) will be significantly shifted.

-

¹⁹F NMR: A single resonance is expected, confirming the presence of the single fluorine atom.

-

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of 298.89 g/mol . A key feature will be the characteristic isotopic pattern (M, M+2, M+4) resulting from the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: The IR spectrum will show strong characteristic absorption bands for the nitro group (N-O asymmetric and symmetric stretches, typically ~1530 cm⁻¹ and ~1350 cm⁻¹), as well as absorptions for C-Br, C-F, and aromatic C=C bonds.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for assessing the purity of the compound. The retention time is a characteristic property under defined conditions (column, mobile phase, flow rate), and the peak area allows for quantification of purity.

Caption: A typical analytical workflow for compound identification.

Safety and Handling

Proper handling is critical when working with any chemical, particularly functionalized nitroaromatics. While specific toxicological data for this compound is not thoroughly investigated, prudent laboratory practices are mandatory.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

-

Engineering Controls: All handling of the solid and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

-

Exposure Avoidance: Avoid all direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.

References

-

This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Chemsrc.com. Available from: [Link]

-

Melting point determination. University of Calgary. Available from: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022). Available from: [Link]

-

1,3-Dibromo-2-fluoro-5-nitrobenzene. ChemBK. Available from: [Link]

-

experiment (1) determination of melting points. SlideShare. (2021). Available from: [Link]

-

Measuring the Melting Point. Westlab Canada. (2023). Available from: [Link]

-

Determination of Melting Point. Loudoun County Public Schools. Available from: [Link]

-

The Experimental Determination of Solubilities. ResearchGate. Available from: [Link]

-

1,3-Dibromo-2-fluoro-5-nitrobenzene | CAS#:361436-26-2. Chemsrc. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1.3-DIBROMO-2-FLUORO-5-NITROBENZENE CAS#: 361436-26-2 [amp.chemicalbook.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. capotchem.cn [capotchem.cn]

- 8. 1,3-Dibromo-2-fluoro-5-nitrobenzene | CAS#:361436-26-2 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to 1,3-Dibromo-5-fluoro-2-nitrobenzene for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1,3-Dibromo-5-fluoro-2-nitrobenzene (CAS No. 898128-02-4), a key halogenated nitroaromatic intermediate. We will delve into its physicochemical properties, logical synthesis strategies, reactivity profile, and its significant potential in the fields of medicinal chemistry and materials science. This document is designed to equip researchers with the foundational knowledge and practical insights required to effectively utilize this versatile building block in complex synthetic endeavors.

Core Molecular Profile

This compound is a polysubstituted aromatic compound featuring a strategic arrangement of electron-withdrawing and leaving groups. This unique substitution pattern makes it a valuable precursor for the synthesis of highly functionalized molecules.

| Property | Value | Source(s) |

| CAS Number | 898128-02-4 | [1] |

| Molecular Formula | C₆H₂Br₂FNO₂ | [1] |

| Molecular Weight | 298.89 g/mol | [1] |

| Appearance | Predicted: Crystalline solid | |

| Purity (Typical) | ≥97% | [1] |

| SMILES | C1=C(C=C(C(=C1Br)[O-])Br)F | [1] |

Strategic Synthesis: A Predictive Approach

Diagram of Proposed Synthesis

Caption: Nitration of 1,3-dibromo-5-fluorobenzene.

Rationale Behind the Synthetic Strategy

The directing effects of the substituents on the starting material, 1,3-dibromo-5-fluorobenzene, are paramount. Both bromine and fluorine are ortho-, para-directing groups. However, the fluorine atom is a stronger activator (less deactivating) than the bromine atoms. The positions ortho to the fluorine are C2 and C6, and the para position is C4. The positions ortho to the bromine at C1 are C2 and C6, and the para position is C5 (already substituted). The positions ortho to the bromine at C3 are C2 and C4.

The cumulative directing effect of all three halogens strongly favors electrophilic attack at the C2, C4, and C6 positions. The nitro group will preferentially add to the C2 position due to the strong activation from the adjacent fluorine atom and the directing influence of the two bromine atoms.

Predictive Experimental Protocol: Nitration

This protocol is a predictive model based on standard nitration procedures for halogenated benzenes.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Reagent Addition: Slowly add 10.0 g (39.4 mmol) of 1,3-dibromo-5-fluorobenzene to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by cautiously adding 3.0 mL (approx. 45 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. The solid product will precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Profile (Predictive)

The following are predicted spectral characteristics based on the structure of this compound and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show two aromatic protons. The proton at C4 would likely appear as a doublet of doublets, coupled to the fluorine and the proton at C6. The proton at C6 would also appear as a doublet of doublets, coupled to the fluorine and the proton at C4.

-

¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to bromine will be shifted downfield, as will the carbon attached to the nitro group. The carbon-fluorine coupling will be observable.

-

IR Spectroscopy: Characteristic peaks are expected for the C-Br, C-F, and C-N bonds. The asymmetric and symmetric stretching vibrations of the nitro group will be prominent in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 298.89 g/mol . The isotopic pattern of the two bromine atoms (approximately 1:2:1 for M, M+2, M+4) will be a key diagnostic feature.

Chemical Reactivity and Synthetic Utility

The trifunctional nature of this compound makes it a highly versatile intermediate for the construction of complex molecular architectures.[2]

Diagram of Key Reaction Pathways

Caption: Versatile reactivity of the title compound.

Cross-Coupling Reactions

The two bromine atoms serve as excellent leaving groups in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of biaryl compounds and other complex structures often found in drug candidates.[2]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This introduces a versatile amino functionality that can be further derivatized through amide bond formation, diazotization, or other transformations.

Applications in Research and Drug Development

Halogenated nitroaromatics are crucial building blocks in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule. The bromine atoms provide handles for further synthetic modifications, making this compound a valuable starting material for the synthesis of novel pharmaceutical intermediates. Its utility also extends to the development of agrochemicals and functional materials.

Safety and Handling

As with all halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

References

-

PubChem. 5-Bromo-1,3-difluoro-2-nitrobenzene. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. [Link]

-

YouTube. Nitrobenzene to 1,3,5-tribromo-2-fluorobenzene. [Link]

- Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

Ningbo Inno Pharmchem Co., Ltd. The Chemical Properties and Synthesis of 1,3-Dibromo-2-methyl-5-nitrobenzene. [Link]

-

SpectraBase. 1,3-Dibromo-5-fluorobenzene. [Link]

-

Quora. How to prepare nitrobenzene from fluorobenzene in organic chemistry. [Link]

-

AOBChem. 1,3-Dibromo-2-methyl-5-nitrobenzene. [Link]

-

SpectraBase. 1,3-Dibromo-5-methylbenzene. [Link]

Sources

A Technical Guide to the Reactivity and Selectivity of 1,3-Dibromo-5-fluoro-2-nitrobenzene

Abstract

1,3-Dibromo-5-fluoro-2-nitrobenzene is a poly-substituted aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility is derived from a unique arrangement of substituents that impart distinct and controllable reactivity to the benzene ring. The presence of two bromine atoms, a fluorine atom, and a potent electron-withdrawing nitro group creates a chemical environment ripe for selective functionalization. This guide provides an in-depth analysis of the molecule's reactivity, focusing on the governing principles of selectivity in its most common transformations. We will explore Nucleophilic Aromatic Substitution (SNAr), a suite of palladium-catalyzed cross-coupling reactions, and the challenges of electrophilic substitution. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Molecular Structure and Electronic Profile

The reactivity of this compound is a direct consequence of the interplay between its functional groups. Understanding their individual and collective electronic effects is paramount to predicting and controlling reaction outcomes.

1.1 Structure and Key Properties

The molecule features a benzene ring substituted with two bromine atoms at positions 1 and 3, a fluorine atom at position 5, and a nitro group at position 2.

| Property | Value |

| CAS Number | 898128-02-4[1] |

| Molecular Formula | C₆H₂Br₂FNO₂[1] |

| Molecular Weight | 298.89 g/mol [1] |

| Appearance | Typically a white to yellow crystalline solid. |

| Solubility | Soluble in common organic solvents; low solubility in water. |

1.2 Analysis of Substituent Effects

The synthetic behavior of the molecule is dictated by the strong electron-withdrawing nature of its substituents, which deactivates the aromatic ring towards electrophilic attack but significantly activates it for other transformations.

-

Nitro Group (-NO₂) : As a powerful electron-withdrawing group through both resonance and induction, the nitro group at C-2 profoundly influences the ring's electronics. It significantly reduces the electron density of the aromatic system, a key factor in its reactivity profile.[2] This group is the primary activator for nucleophilic aromatic substitution.

-

Halogens (-Br, -F) : The bromine and fluorine atoms are electron-withdrawing via induction but weakly electron-donating through resonance. Their net effect is deactivating. The fluorine atom's high electronegativity enhances the electrophilicity of the carbon it is attached to.[3] The bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions.[4]

This specific substitution pattern makes the compound a highly functionalized scaffold where each position offers a potential site for chemical modification.[2]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a primary reaction pathway for this substrate, enabled by the potent activating effect of the C-2 nitro group.

2.1 Mechanistic Principles

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2] A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (a halogen in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] In the second, typically faster step, the leaving group is expelled, restoring the ring's aromaticity.[3]

The stability of the Meisenheimer complex is critical to the reaction rate. Electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, are crucial for stabilizing the negative charge of this intermediate through resonance.[3]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

2.2 Regioselectivity: The Role of the Nitro Group

In this compound, the nitro group is positioned ortho to the bromine at C-1 and meta to the bromine at C-3 and the fluorine at C-5.

-

Activation of C-1 Bromine : The C-1 bromine is ortho to the activating nitro group. This proximity allows for strong resonance stabilization of the negative charge in the Meisenheimer complex formed upon nucleophilic attack at C-1.

-

Activation of C-3 Bromine and C-5 Fluorine : The C-3 bromine and C-5 fluorine are meta to the nitro group. Consequently, the nitro group cannot directly stabilize the negative charge via resonance if a nucleophile attacks these positions.[3] This results in a much less stable intermediate and a significantly slower reaction rate compared to substitution at C-1.[3]

Therefore, nucleophilic aromatic substitution will occur selectively at the C-1 position , displacing the bromine atom that is ortho to the nitro group.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms make this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-N bonds.[4][6] The electron-withdrawing nitro group generally activates the C-Br bonds towards the initial oxidative addition step in the catalytic cycle.[7] However, the presence of two C-Br bonds presents a selectivity challenge: achieving mono- versus di-substitution.[7]

Caption: General experimental workflow for a cross-coupling reaction.

3.1 Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, widely used in the synthesis of biaryls.[8][9]

The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10] For electron-deficient substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often preferred to promote efficient catalysis.[11]

Achieving selective mono-arylation can be challenging but is often controllable by carefully tuning reaction conditions:[11]

-

Stoichiometry : Using a slight excess (1.0-1.2 equivalents) of the boronic acid favors mono-substitution.[7]

-

Temperature : Lower reaction temperatures can enhance selectivity.

-

Catalyst Choice : Screening different palladium sources and ligands is recommended to find the optimal system for mono-coupling.[7]

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(OAc)₂, XPhos Pd G3 (1-5 mol%)[11] | High activity for electron-deficient aryl bromides. |

| Ligand | XPhos, SPhos (1-2 eq. to Pd)[11] | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. |

| Base | K₃PO₄, Cs₂CO₃[11] | Strong bases required to activate the boronic acid for transmetalation.[12] |

| Solvent | Dioxane/H₂O, Toluene/H₂O[11] | Biphasic systems are common and effective. |

| Temperature | 80-110 °C[11] | Provides sufficient thermal energy for the reaction to proceed. |

3.2 Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for synthesizing aryl amines from aryl halides.[6][13]

The choice of base is critical; its primary function is to deprotonate the amine, generating a key palladium-amido intermediate.[14] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[14] The electron-withdrawing nitro group makes the C-Br bonds more susceptible to oxidative addition, facilitating the reaction.[14]

Selective mono-amination can be achieved by controlling the stoichiometry of the reactants.[14]

-

Objective : To perform a selective mono-amination of this compound with a primary or secondary amine.

-

Materials :

-

Procedure :

-

In an inert atmosphere glovebox or using a Schlenk line, add the palladium precatalyst, ligand, and base to a dry reaction vessel.[6]

-

Add this compound and the anhydrous solvent.

-

Add the amine via syringe.

-

Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.[14]

-

Monitor the reaction progress by TLC or LC-MS.[14]

-

Upon completion, cool the reaction, quench, and perform an aqueous workup followed by extraction with an organic solvent.

-

Purify the product via column chromatography.

-

3.3 Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and typically a copper(I) co-catalyst.[15][16]

While the classic Sonogashira reaction uses a copper co-catalyst, a significant side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling).[17] To prevent this, copper-free conditions have been developed and are often preferred.[17]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

-

Objective : To couple this compound with a terminal alkyne.

-

Procedure :

-

In a glovebox or using a Schlenk line, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%) to a flame-dried Schlenk flask.[17]

-

Add the base (e.g., K₃PO₄, 2.0 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).[17]

-

Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.2 mmol) via syringe.[17]

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.[17]

-

Perform a standard aqueous workup and purification.

-

Electrophilic Aromatic Substitution (EAS)

While the substrate is highly versatile in other areas, it is a poor candidate for electrophilic aromatic substitution.

4.1 Deactivation of the Aromatic Ring

The benzene ring of this compound is heavily deactivated towards electrophilic attack.[18] This is due to the cumulative electron-withdrawing inductive and resonance effects of the nitro group and the halogens. These groups reduce the nucleophilicity of the π system, making it much less reactive towards electrophiles.[18]

4.2 Reaction Conditions

Forcing an EAS reaction, such as nitration or halogenation, would require extremely harsh conditions, such as fuming acids and high temperatures.[18] Such conditions often lead to low yields and a mixture of products, making this an impractical synthetic route for further functionalization.

Summary and Outlook

This compound is a strategically substituted arene whose reactivity is dominated by the powerful electronic influence of its nitro group. This guide has detailed its reactivity in two major, highly predictable reaction classes:

-

Nucleophilic Aromatic Substitution (SNAr) : Highly regioselective, with substitution occurring exclusively at the C-1 position, ortho to the activating nitro group.

-

Palladium-Catalyzed Cross-Coupling : An excellent substrate for Suzuki, Buchwald-Hartwig, and Sonogashira reactions at the C-Br positions. Selectivity for mono- versus di-substitution can be effectively controlled by tuning stoichiometry and other reaction parameters.

Conversely, the compound is strongly deactivated towards electrophilic aromatic substitution. By understanding these distinct reactivity patterns, researchers can confidently employ this compound as a versatile building block for the synthesis of complex, highly functionalized molecules in pharmaceutical and materials science applications.

References

- Benchchem. (n.d.). 1-Bromo-2,3-difluoro-5-nitrobenzene | 374633-24-6.

- Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene.

- Benchchem. (n.d.). Impact of base selection on Buchwald-Hartwig amination of 1,3-Dibromo-5-nitrobenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 1,3-Dibromo-2-methyl-5-nitrobenzene.

- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene.

- Filo. (2025, May 30). Suggest a synthetic route from benzene to 1,3-dibromo-2-nitrobenzene....

- Guidechem. (n.d.). How is 1,4-Dibromo-2-fluoro-5-nitrobenzene prepared? [1-2].

- Benchchem. (n.d.). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs. 1,3-dichloro-5-nitrobenzene in Nucleophilic Aromatic Substitution.

- Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 1,3-Dibromo-5-nitrobenzene.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5-nitrobenzene from Nitrobenzene.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- Benchchem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.

- Benchchem. (n.d.). Technical Support Center: Efficient Suzuki Reactions of 1,3-Dibromo-5-nitrobenzene.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.

-

National Center for Biotechnology Information. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,3-Dibromo-5-nitrobenzene.

-

Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dibromo-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1,3-difluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Retrieved from [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to 1,3-Dibromo-5-nitrobenzene for Researchers and Drug Development Professionals.

-

PubChem. (n.d.). 1-Bromo-5-ethyl-3-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of 1,3-Dibromo-5-fluoro-2-nitrobenzene: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1,3-Dibromo-5-fluoro-2-nitrobenzene (CAS No. 898128-02-4).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of structurally similar compounds to offer a detailed spectroscopic profile. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing foundational knowledge for the characterization of this halogenated nitroaromatic compound.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the following key characteristics:

-

Molecular Formula: C₆H₂Br₂FNO₂[2]

-

Molecular Weight: 298.89 g/mol [2]

-

IUPAC Name: this compound

-

Appearance: Expected to be a solid, likely in powder or crystalline form.

The strategic placement of two bromine atoms, a fluorine atom, and a nitro group on the benzene ring creates a unique electronic environment, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on established substituent effects observed in related compounds such as 1,3-dibromo-5-fluorobenzene and various nitrobenzene derivatives.[3][4][5]

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The electron-withdrawing nature of the nitro group and the halogens will cause a downfield shift of these protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Assignment |

| ~ 8.1 - 8.3 | Doublet of doublets (dd) | ~ 2.0, 7.0 | H-6 |

| ~ 7.8 - 8.0 | Doublet of doublets (dd) | ~ 2.0, 9.0 | H-4 |

Interpretation:

-

The proton at the C-6 position is expected to be the most downfield due to the deshielding effects of the adjacent bromine atom and the para nitro group. It will likely appear as a doublet of doublets due to coupling with the proton at C-4 (meta coupling) and the fluorine atom at C-5 (para coupling).

-

The proton at the C-4 position will also be shifted downfield and is expected to be a doublet of doublets, coupling with the proton at C-6 (meta coupling) and the fluorine atom at C-5 (ortho coupling).

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the benzene ring. The chemical shifts are influenced by the electronegativity of the attached substituents.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-5 |

| ~ 149 | C-2 |

| ~ 135 (d, ³JCF ≈ 5 Hz) | C-4 |

| ~ 130 (d, ³JCF ≈ 8 Hz) | C-6 |

| ~ 120 (d, ²JCF ≈ 25 Hz) | C-1 |

| ~ 118 (d, ²JCF ≈ 25 Hz) | C-3 |

Interpretation:

-

The carbon atom bonded to the fluorine (C-5) will exhibit the largest chemical shift and will appear as a doublet with a large one-bond C-F coupling constant.

-

The carbon bearing the nitro group (C-2) will also be significantly deshielded.

-

The remaining carbon atoms will show varying degrees of deshielding and will likely appear as doublets due to coupling with the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions characteristic of the nitro group and the substituted benzene ring.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1550 - 1510 | Strong | Asymmetric NO₂ stretch |

| 1355 - 1335 | Strong | Symmetric NO₂ stretch |

| 1200 - 1100 | Strong | C-F stretch |

| 1100 - 1000 | Medium | C-Br stretch |

| 900 - 675 | Strong | C-H out-of-plane bend |

Interpretation:

-

The strong absorptions for the asymmetric and symmetric stretching of the nitro group are highly characteristic.

-

The presence of C-F and C-Br stretches, along with aromatic C-H vibrations, will confirm the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z (Predicted) | Relative Intensity | Assignment |

| 297/299/301 | High | [M]⁺ (Molecular ion) |

| 251/253/255 | Medium | [M - NO₂]⁺ |

| 172/174 | Medium | [M - NO₂ - Br]⁺ |

| 93 | Low | [C₆H₂F]⁺ |

Interpretation:

-

The molecular ion peak will exhibit a characteristic isotopic pattern (A, A+2, A+4) due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

-

A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a significant peak.

-

Subsequent loss of a bromine atom is also a likely fragmentation step.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

-

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Processing: Fourier transform the FID, phase correct the spectrum, and reference to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

-

Processing: Perform a background scan and then acquire the sample spectrum. The data is typically presented as percent transmittance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).[6][7]

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Analysis: Acquire the mass spectrum over an appropriate m/z range.

Visualizations

Caption: Molecular structure of this compound.

Sources

- 1. 898128-02-4|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 13C NMR spectrum [chemicalbook.com]

- 4. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 1H NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorfrancis.com [taylorfrancis.com]

"1,3-Dibromo-5-fluoro-2-nitrobenzene" solubility information

An In-Depth Technical Guide to the Solubility of 1,3-Dibromo-5-fluoro-2-nitrobenzene

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 898128-02-4). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with actionable experimental protocols. We explore the physicochemical properties of the compound, predict its solubility profile across a range of common laboratory solvents, and provide a detailed, field-proven methodology for quantitative solubility determination using the equilibrium shake-flask method. This guide serves as a foundational resource for handling, formulating, and applying this compound in a research and development setting.

Introduction: The Imperative of Solubility Data

This compound is a halogenated nitroaromatic compound, a class of molecules frequently utilized as intermediates in the synthesis of complex organic structures, including pharmaceuticals and agrochemicals. The precise arrangement of two bromine atoms, a fluorine atom, and a nitro group on the benzene ring imparts specific electronic and steric properties that make it a valuable building block.

Understanding the solubility of such a compound is not merely an academic exercise; it is a critical prerequisite for its effective application. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, is fundamental to purification strategies like crystallization, and is a cornerstone of formulation development in the pharmaceutical industry.[1][2] Poorly characterized solubility can lead to failed experiments, unreliable biological screening results, and significant delays in development timelines.[1][2] This guide provides the necessary theoretical framework and practical instruction to empower researchers to confidently work with this compound.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of this compound features a combination of lipophilic (brominated benzene ring) and polar (nitro and fluoro groups) moieties, suggesting a nuanced solubility behavior.

| Property | Value | Source |

| CAS Number | 898128-02-4 | [3] |

| Molecular Formula | C₆H₂Br₂FNO₂ | [3] |

| Molecular Weight | 298.89 g/mol | [3] |

| SMILES | C1=C(C=C(C(=C1Br)[O-])Br)F | [3] |

| Calculated LogP | 3.2589 | [3] |

| Topological Polar Surface Area (TPSA) | 43.14 Ų | [3] |

| Purity | ≥97% | [3] |

The calculated LogP value of ~3.26 suggests a preference for lipophilic environments over aqueous ones, predicting low water solubility. The TPSA, a measure of the surface area occupied by polar atoms, is moderate, indicating that the molecule is not entirely non-polar and will interact with polar solvents.

Theoretical and Predicted Solubility Profile

The foundational principle of "like dissolves like" governs solubility behavior.[4] This rule states that substances with similar polarities are more likely to be soluble in one another.

-

Molecular Structure Analysis : this compound has a moderately polar character. The nitro group (NO₂) is strongly electron-withdrawing and contributes significantly to the molecule's dipole moment. The electronegative fluorine and bromine atoms further enhance this effect. However, the large, non-polar benzene ring and the bulky bromine atoms provide significant lipophilic character.

-

Solvent Interaction :

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents possess strong dipoles capable of interacting favorably with the polar nitro group of the solute. We predict high solubility in these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in dipole-dipole interactions. While they lack the ability to hydrogen bond with the solute (which has no H-bond donors), their polarity should be sufficient for moderate to high solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The polarity of the solute will likely limit its miscibility, leading to low solubility.

-

Aqueous Solvents (e.g., Water, Buffers): The compound's high lipophilicity (LogP > 3) and lack of hydrogen bond donors suggest it will be practically insoluble in water.

-

Predicted Solubility Table

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions with the nitro group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | Strong polar interactions; often used as solvents for initial dissolution of screening compounds.[2] |

| Polar Protic | Ethanol, Methanol | Moderate to High | Good polarity for interaction, though less effective than aprotic solvents. |

| Non-Polar | Hexane, Cyclohexane | Low / Insoluble | Mismatch in polarity; weak intermolecular forces. |

| Aromatic | Toluene | Low to Moderate | Pi-stacking interactions with the benzene ring may slightly improve solubility over aliphatic non-polar solvents. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Insoluble | High lipophilicity (LogP) and inability to overcome the strong hydrogen bonding network of water. |

Standardized Protocol for Quantitative Solubility Determination

To move from prediction to precise data, a standardized experimental protocol is essential. The Equilibrium Shake-Flask Method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of a system at equilibrium.[5]

Principle of the Method

This method involves creating a saturated solution by adding an excess of the solid compound to a solvent and allowing the system to reach thermodynamic equilibrium through extended agitation. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified using an appropriate analytical technique.[5][6]

Required Materials and Equipment

-

Test Compound : Solid this compound.

-

Solvents : High-purity solvents of interest.

-

Equipment :

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or rotator placed in a temperature-controlled incubator

-

Centrifuge and/or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE or PVDF)

-

Calibrated pipettes and tips

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[6][7]

-

Step-by-Step Experimental Workflow

Step 1: Preparation of the Slurry

-

Accurately weigh an excess amount of this compound into a glass vial. An amount sufficient to ensure a solid phase remains at the end of the experiment is crucial; typically, 2-5 mg per mL of solvent is a good starting point.

-

Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicates for each solvent to ensure reproducibility.[6]

Step 2: Equilibration

-

Place the vials on an orbital shaker within a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Agitate the mixtures continuously for a period sufficient to reach equilibrium. Causality Insight: This is the most critical phase. Short incubation times may measure kinetic solubility, not true thermodynamic solubility. For crystalline compounds, 24 to 72 hours is recommended to allow time for dissolution and potentially for any solid-state transformations to stabilize.[7]

Step 3: Phase Separation

-

After incubation, allow the vials to rest briefly for coarse solids to settle.

-

Separate the saturated liquid phase from the undissolved solid. This must be done carefully to avoid carryover of solid particles.

-

Method A (Recommended): Filtration . Withdraw the supernatant using a syringe and pass it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean analysis vial. Trustworthiness Check: Pre-rinsing the filter with a small amount of the saturated solution can help saturate any potential binding sites on the filter membrane, reducing analytical error.[7]

-

Method B: Centrifugation . Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid. Carefully pipette the clear supernatant for analysis.

-

Step 4: Analysis and Quantification

-

Prepare a series of calibration standards of the test compound in the same solvent at known concentrations.

-

Dilute the saturated filtrate/supernatant with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated analytical method like HPLC-UV.

-

Construct a calibration curve (Concentration vs. Response) and determine the concentration of the diluted sample by interpolation.

Step 5: Calculation of Solubility

-

Calculate the final solubility by multiplying the determined concentration by the dilution factor.

-

Solubility (mg/mL) = Concentration from curve (mg/mL) x Dilution Factor

-

-

Average the results from the triplicate measurements and report the value with the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Safety and Handling

While a specific, thoroughly investigated safety data sheet for this compound is not widely available, compounds of this class (halogenated nitroaromatics) should be handled with caution.

-

General Advice : Assume the compound is hazardous. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[8]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]

-

First Aid : In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air. Seek medical attention if any symptoms develop.[8]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a moderately polar compound with predicted low solubility in aqueous and non-polar media, and significantly higher solubility in polar aprotic and protic organic solvents. This guide provides both a theoretical basis for these predictions and a robust, step-by-step experimental protocol for their quantitative verification. By employing the standardized shake-flask method, researchers can generate reliable and reproducible solubility data, a critical step in facilitating successful chemical synthesis, purification, and formulation development.

References

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

- Glomme, A., et al. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. J Pharm Biomed Anal, 2008, 46(2):335-341. (Referenced in multiple sources)

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Faculty of Pharmacy, Tishk International University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

ChemBK. 1,3-Dibromo-2-fluoro-5-nitrobenzene - Physico-chemical Properties. [Link]

-

Bio-protocol. Equilibrium solubility measurement. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

SALTISE, McGill University. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Chemsrc. 1,3-Dibromo-2-fluoro-5-nitrobenzene | CAS#:361436-26-2. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

PubChem. 5-Bromo-1,3-difluoro-2-nitrobenzene. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. researchgate.net [researchgate.net]

- 8. capotchem.cn [capotchem.cn]

A Senior Application Scientist's Guide to 1,3-Dibromo-5-fluoro-2-nitrobenzene in Fine Chemical Synthesis

Introduction: Unveiling a Versatile Architectural Element in Complex Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to success. 1,3-Dibromo-5-fluoro-2-nitrobenzene has emerged as a highly valuable intermediate, prized for its unique constellation of functional groups that offer a rich platform for molecular elaboration.[1] This guide provides an in-depth technical exploration of this compound, moving beyond simple procedural descriptions to elucidate the underlying chemical principles that govern its reactivity and empower its application.

This trifunctional aromatic system, featuring two bromine atoms, a fluorine atom, and a nitro group, is not merely a collection of reactive sites. The electronic interplay between the strongly electron-withdrawing nitro group and the halogen substituents creates a nuanced reactivity profile. This allows for controlled, sequential transformations, making it an ideal scaffold for constructing complex molecular architectures essential for the development of novel drug candidates and advanced materials.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists who seek to harness the full synthetic potential of this versatile reagent.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's physical properties and safety profile is the foundation of any successful and safe laboratory operation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 898128-02-4 | [1][3] |

| Molecular Formula | C₆H₂Br₂FNO₂ | [1][4] |

| Molecular Weight | 298.89 g/mol | [1][4] |

| Appearance | Typically a white to yellow crystalline solid | |

| Melting Point | Data not consistently available; requires experimental verification. | [1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate) and have low solubility in water. |

Safety & Handling: A Mandate for Caution

While comprehensive toxicological data for this compound is not thoroughly established, related halogenated nitroaromatics are classified as hazardous.[5][6] Therefore, stringent adherence to safety protocols is essential.

-

Hazard Classification: Based on analogous compounds, it should be treated as harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7]

-

First Aid Measures:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Synthesis Pathway: Constructing the Core Scaffold

The synthesis of polysubstituted aromatic rings requires careful strategic planning to ensure correct regiochemistry. A plausible and effective route to this compound involves the nitration of a readily available precursor, 1,3-dibromo-5-fluorobenzene. The existing substituents will direct the position of the incoming nitro group.

The two bromine atoms and the fluorine atom are ortho-, para-directing groups. However, they are also deactivating. The cumulative effect of these three halogens directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C2 position, which is ortho to both a bromine and the fluorine atom, and para to the other bromine. This convergence of directing effects makes the nitration highly regioselective.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Electrophilic Nitration

Causality: This protocol utilizes a standard nitrating mixture (HNO₃/H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated nature of the halogenated benzene ring.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 3 equivalents) to 0 °C in an ice bath.

-

Formation of Nitrating Mixture: Add concentrated nitric acid (HNO₃, 1.1 equivalents) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

-

Substrate Addition: Dissolve 1,3-dibromo-5-fluorobenzene (1.0 equivalent) in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture. The rate of addition should be controlled to keep the internal temperature below 15 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The Core of Reactivity: A Platform for Diverse Functionalization

The synthetic power of this compound lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the potent electron-withdrawing nitro group significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack. This is a classic addition-elimination mechanism.[9]

-

Mechanism: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9] Aromaticity is then restored by the expulsion of a halide ion.[9][10] The rate-limiting step is typically the initial nucleophilic attack.[10]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

-

Regioselectivity: The nitro group at C2 activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C1 and C3 positions, both bearing bromine, are ortho to the nitro group. The C5 position, bearing fluorine, is para to the nitro group. Therefore, all three halogen atoms are activated towards substitution. The relative reactivity will depend on the nucleophile and reaction conditions, but often the C-F bond is more susceptible to cleavage in SNAr reactions than C-Br bonds, despite being a stronger bond. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and stabilizing the transition state leading to the Meisenheimer complex.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms are excellent handles for forming new carbon-carbon and carbon-heteroatom bonds via transition metal catalysis.[11][12] These reactions are foundational in modern medicinal chemistry.[11][13]

-

Key Reactions: Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines/alcohols), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings are all highly feasible.[14]

-

Selectivity (Mono- vs. Di-substitution): The two bromine atoms at C1 and C3 are electronically distinct due to the influence of the adjacent fluorine and nitro groups. This inherent asymmetry can be exploited to achieve selective mono-substitution under carefully controlled conditions.[14][15] Key strategies include:

-

Stoichiometry: Using 1.0-1.2 equivalents of the coupling partner.[14]

-

Temperature and Time: Lowering the reaction temperature and monitoring the reaction to stop after the first substitution.

-

Catalyst/Ligand Choice: Employing bulky, electron-rich phosphine ligands can modulate catalyst reactivity and enhance selectivity.[14]

-

Caption: Cross-coupling possibilities for the subject compound.

Generalized Protocol: Suzuki-Miyaura Mono-Arylation

Causality: This protocol uses a palladium catalyst and a phosphine ligand to create the active Pd(0) species. The base (e.g., K₃PO₄) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. A mixed solvent system (e.g., toluene/water) is often used to dissolve both the organic and inorganic reagents.[15]

-

Inert Atmosphere: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 3.0 eq.).[15]

-

Degassing: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxygen from deactivating the catalyst.[15]

-

Solvent Addition: Add a degassed solvent mixture (e.g., 5:1 toluene/water) via syringe.[15]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the mono-arylated product.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (-NH₂) using various standard conditions (e.g., Sn/HCl, H₂/Pd-C, Fe/NH₄Cl). This transformation unlocks a new dimension of reactivity, allowing for:

-

Amide bond formation

-

Reductive amination

-

Diazotization followed by Sandmeyer reactions to introduce a wide variety of substituents (e.g., -OH, -CN, -Cl, -Br).

Applications in Medicinal Chemistry: The Fluorine Advantage

The inclusion of a fluorine atom in pharmaceutical candidates is a well-established strategy in drug design.[16] Fluorine, being highly electronegative and relatively small, can significantly alter a molecule's properties:[16]

-

Metabolic Stability: The C-F bond is very strong, which can block sites of oxidative metabolism, thereby increasing the drug's half-life.

-

Lipophilicity: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and absorption.[16]

-

Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing binding affinity and potency.

This compound is an excellent starting material for accessing novel, fluorinated heterocyclic cores and other complex scaffolds that are of high interest in modern drug discovery programs targeting areas from oncology to infectious diseases.[2][16]

Conclusion

This compound is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a versatile and predictable platform for a multitude of synthetic transformations. From regioselective nucleophilic aromatic substitution to controlled mono- and di-functionalization via cross-coupling, this compound offers chemists a reliable tool to build molecular complexity. A comprehensive understanding of its reactivity, grounded in the principles of electronic effects and reaction mechanisms, allows researchers to move beyond its role as a simple intermediate and leverage it as a key architectural element in the synthesis of the next generation of fine chemicals and pharmaceuticals.

References

- Capot Chemical Co., Ltd. (n.d.). MSDS of 1,3-Dibromo-2-fluoro-5-nitrobenzene.

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-1,3-difluoro-2-nitrobenzene. PubChem Compound Database. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Dibromo-5-nitrobenzene. PubChem Compound Database. Retrieved January 6, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Chemiz. (2025, January 31). Nitrobenzene to 1,3,5-tribromo-2-fluorobenzene. YouTube. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 6, 2026, from [Link]

-

National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved January 6, 2026, from [Link]

-

JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Ann Med Chem Res 2(1): 1015. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. a2bchem.com [a2bchem.com]

- 4. chemscene.com [chemscene.com]

- 5. capotchem.cn [capotchem.cn]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. biosynth.com [biosynth.com]

- 8. fishersci.com [fishersci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

The Strategic Utility of 1,3-Dibromo-5-fluoro-2-nitrobenzene in Complex Molecule Synthesis: A Technical Guide

Foreword: The Architect's Choice in Modern Drug Discovery

In the intricate tapestry of medicinal chemistry and materials science, the selection of foundational building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. 1,3-Dibromo-5-fluoro-2-nitrobenzene has emerged as a preeminent scaffold, offering a trifecta of reactive sites that can be orthogonally addressed to construct elaborate molecular architectures. This guide provides an in-depth exploration of this versatile reagent, from its fundamental properties and synthesis to its strategic application in cutting-edge research, particularly in the realm of drug development. Herein, we dissect the causality behind its reactivity, provide field-proven protocols for its deployment, and illuminate its role in the creation of novel chemical entities.

Core Characteristics of this compound

This compound is a poly-substituted aromatic compound distinguished by a unique arrangement of functional groups that dictate its chemical behavior. The presence of two bromine atoms, a fluorine atom, and a nitro group on the benzene ring creates a nuanced electronic landscape, rendering it a powerful and versatile intermediate in organic synthesis.

| Property | Value | Reference(s) |

| CAS Number | 898128-02-4 | [1] |

| Molecular Formula | C₆H₂Br₂FNO₂ | [1] |

| Molecular Weight | 298.89 g/mol | [1] |

| Appearance | White to yellow crystalline solid | |

| Purity | Typically ≥97% | [1] |

| Solubility | Soluble in common organic solvents such as acetone and ethanol; low solubility in water. | [2] |

Spectroscopic Signature (Predicted):

-

¹H NMR: The single aromatic proton is expected to appear as a singlet in the downfield region (δ 8.0-8.5 ppm) due to the strong deshielding effects of the adjacent nitro group and the two bromine atoms.

-

¹³C NMR: The spectrum will display six distinct aromatic carbon signals. The carbon bearing the nitro group will be the most downfield, followed by the carbons attached to the bromine and fluorine atoms.

-

IR Spectroscopy: Characteristic absorption bands are expected for the C-Br, C-F, and C-NO₂ stretching vibrations. The asymmetric and symmetric stretches of the nitro group typically appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Synthesis of the Building Block: A Strategic Approach

A direct, peer-reviewed synthesis for this compound is not prominently available in the literature. However, a plausible and efficient synthetic route can be devised starting from the commercially available 1,3-dibromo-5-fluorobenzene. This approach leverages the principles of electrophilic aromatic substitution, where the directing effects of the existing substituents guide the regioselective introduction of the nitro group.

The fluorine and bromine atoms are ortho-, para-directing, yet deactivating substituents. The nitration of 1,3-dibromo-5-fluorobenzene is expected to yield the desired 2-nitro isomer as the major product due to the cumulative directing influence of the substituents and steric considerations.

Figure 1. Proposed synthesis of this compound.

Experimental Protocol: Nitration of 1,3-Dibromo-5-fluorobenzene

-

To a stirred solution of 1,3-dibromo-5-fluorobenzene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

The Role of this compound in Cross-Coupling Reactions

The true synthetic prowess of this compound is realized in its application as a scaffold in palladium-catalyzed cross-coupling reactions. The two bromine atoms serve as versatile handles for the sequential and regioselective introduction of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceutical agents.[3] The electron-deficient nature of the aromatic ring in this compound, due to the nitro and fluoro substituents, enhances its reactivity towards oxidative addition to the palladium(0) catalyst.[4]

Regioselectivity: The bromine atom at the 1-position is flanked by a nitro group, making it more electron-deficient and sterically hindered compared to the bromine at the 3-position. This electronic and steric differentiation can be exploited to achieve regioselective mono-arylation under carefully controlled conditions, typically at the less hindered 3-position.

Figure 2. Suzuki-Miyaura coupling of this compound.

Generalized Protocol for Mono-Suzuki-Miyaura Coupling:

-

To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent system such as dioxane/water (4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.